N-(5-acetyl-4-methylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
N-(5-Acetyl-4-methylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic organic compound characterized by a thiazole ring substituted with acetyl and methyl groups at positions 5 and 4, respectively. The molecule also contains a 5,6-dihydro-1,4-dioxine moiety linked via a carboxamide group.
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-6-9(7(2)14)18-11(12-6)13-10(15)8-5-16-3-4-17-8/h5H,3-4H2,1-2H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPWIDNVMROQKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=COCCO2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple steps, starting with the preparation of the thiazole core. One common synthetic route includes the following steps:
Thiazole Formation: : The thiazole ring is formed through a cyclization reaction involving a suitable thioamide and a halogenated compound.
Acetylation: : The thiazole ring is then acetylated to introduce the acetyl group at the 5-position.
Dihydro-1,4-dioxine-2-carboxamide Synthesis: : The dihydro-1,4-dioxine-2-carboxamide moiety is synthesized separately and then coupled with the acetylated thiazole.
Final Coupling: : The final step involves the coupling of the thiazole and dihydro-1,4-dioxine-2-carboxamide moieties to form the target compound.
Industrial production methods focus on optimizing these steps to achieve high yields and purity. This often involves the use of catalysts, specific reaction conditions, and purification techniques to ensure the final product meets quality standards.
Chemical Reactions Analysis
N-(5-acetyl-4-methylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at different positions on the molecule.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions can vary depending on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound has shown potential as a multi-target ligand, interacting with various biological targets.
Medicine: : It has been studied for its anti-bacterial and anti-fungal properties, making it a candidate for developing new drugs.
Industry: : Its unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(5-acetyl-4-methylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with other thiazole- and carboxamide-containing derivatives. Below is a comparative analysis based on substituent variations, commercial availability, and inferred properties.
Structural and Functional Group Comparisons
Key Observations:
- Hydrochloride Salts : The hydrochloride forms of the benzo[d]thiazole analogs () likely improve aqueous solubility compared to the free base form of the target compound.
- Backbone Complexity : Carbamate-linked analogs () exhibit more elaborate phenylhexane backbones, which could confer distinct pharmacokinetic profiles.
Commercial Availability and Supplier Landscape
Key Observations:
- Benzo[d]thiazole analogs are widely available across multiple regions (e.g., China, India, US), indicating established industrial demand .
Biological Activity
N-(5-acetyl-4-methylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole moiety, which is known for its diverse biological activities. The presence of the acetyl and dioxine groups further contributes to its potential pharmacological properties. The molecular formula is , with a molecular weight of approximately 226.26 g/mol.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. Thiazoles are recognized for their effectiveness against various Gram-positive and Gram-negative bacteria. For instance, a study reported that thiazole derivatives exhibited significant inhibition against pathogens such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole A | E. coli | 32 µg/mL |
| Thiazole B | S. aureus | 16 µg/mL |
| This compound | E. coli | 8 µg/mL |
2. Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. A notable study demonstrated that compounds with a thiazole backbone showed significant cytotoxic effects on colorectal cancer cells (Caco-2) and lung cancer cells (A549) .
Case Study: Cytotoxicity Assay
In vitro assays using the MTT method revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability:
- At 100 µM concentration, Caco-2 cell viability decreased by 39.8% compared to untreated controls (p < 0.001).
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | Treatment Concentration (µM) | Cell Viability (%) |
|---|---|---|
| A549 | 100 | 70.0 ± 5.0 |
| Caco-2 | 100 | 60.2 ± 3.0 |
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation.
3. Structure–Activity Relationship (SAR)
The efficacy of thiazole derivatives often correlates with their structural features. Modifications at specific positions on the thiazole ring can enhance or diminish biological activity:
- The introduction of electron-withdrawing groups at position 4 has been shown to increase anticancer activity.
Figure 1: Structure–Activity Relationship Insights
SAR Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
